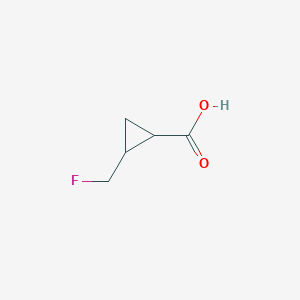2-(Fluoromethyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC13498075
Molecular Formula: C5H7FO2
Molecular Weight: 118.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7FO2 |
|---|---|
| Molecular Weight | 118.11 g/mol |
| IUPAC Name | 2-(fluoromethyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) |
| Standard InChI Key | UGMUWEAHMRSJRQ-UHFFFAOYSA-N |
| SMILES | C1C(C1C(=O)O)CF |
| Canonical SMILES | C1C(C1C(=O)O)CF |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s IUPAC name, cis-2-(fluoromethyl)cyclopropane-1-carboxylic acid, specifies the relative stereochemistry of the fluoromethyl and carboxylic acid groups on the cyclopropane ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Chemsrc | |
| Molecular Weight | 118.11 g/mol | Chemsrc |
| CAS Number | 2351028-97-0 | Chemsrc |
| Boiling Point | Not Available | Chemsrc |
| Melting Point | Not Available | Chemsrc |
The absence of reported boiling and melting points suggests limited experimental data, likely due to the compound’s niche applications and recent emergence in synthetic literature .
Synthesis Methodologies
Patent-Route Synthesis (WO2018032796A1)
A 2017 patent details a scalable five-step synthesis (Figure 1):
Step 1: Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base (e.g., alkali metal hydroxides) yields a phenyl sulfide intermediate.
Step 2: Oxidation of the sulfide to a sulfone using Oxone (potassium peroxymonosulfate), avoiding hazardous reagents like mCPBA.
Step 3: Base-mediated elimination generates 1-fluoro-1-benzenesulfonylethylene.
Step 4: Cyclopropanation via [2+1] cycloaddition with ethyl diazoacetate, catalyzed by ruthenium complexes.
Step 5: Alkaline elimination of the sulfone group followed by acidification to afford the target carboxylic acid .
Alternative Cyclopropanation Strategies
Recent work by Aggarwal and Gaunt explores nitrogen ylide-mediated cyclopropanation (Eq 1):
where DABCO (1,4-diazabicyclo[2.2.2]octane) generates ylides from diazo compounds. While this method avoids transition metals, it requires stringent temperature control (-20°C) , complicating industrial scalability compared to the patent’s ruthenium-catalyzed approach .
Pharmaceutical Applications and Biological Relevance
Fluorine’s Role in Bioactivity
Fluorine’s electronegativity (3.98) and small atomic radius enhance drug membrane permeability and metabolic stability . In 9α-fluorocortisone, fluorine increased anti-inflammatory activity 15-fold versus hydrocortisone , illustrating its transformative impact. For 2-(fluoromethyl)cyclopropane-1-carboxylic acid, the cyclopropane ring imposes conformational rigidity, potentially optimizing target binding.
Future Directions and Research Gaps
Enantioselective Synthesis
Current methods produce racemic mixtures . Asymmetric catalysis using chiral ruthenium complexes or organocatalysts could yield enantiopure material, critical for chiral drug development.
In Vivo Pharmacokinetic Studies
No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME). Radiolabeling () would enable PET imaging to track biodistribution.
Computational Modeling
Density functional theory (DFT) simulations could predict binding affinities for biological targets like fatty acid amide hydrolase (FAAH), where cyclopropane carboxylates show activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume